4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol
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Overview
Description
4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol is an organic compound with the molecular formula C22H32O and a molecular weight of 312.49 g/mol It is characterized by its unique structure, which includes cyclopentyl and trimethylindan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the cyclopentyl and trimethylindan moieties . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include various functionalized derivatives, such as alcohols, ketones, and substituted indans, which can be further utilized in different applications .
Scientific Research Applications
4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dicyclopentyl-1,1,3,3-tetramethyl-2H-inden-5-ol
- 6-Isononyl-1,1,3-trimethylindan-5-ol
- 4,6-Dichloro-1,1,3,3-tetramethyl-2H-inden-5-ol
- 1,1,3,3,4,6-Hexamethyl-2H-inden-5-ol
Uniqueness
4,6-Dicyclopentyl-1,1,3-trimethylindan-5-ol stands out due to its unique combination of cyclopentyl and trimethylindan groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
93892-35-4 |
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Molecular Formula |
C22H32O |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
4,6-dicyclopentyl-1,1,3-trimethyl-2,3-dihydroinden-5-ol |
InChI |
InChI=1S/C22H32O/c1-14-13-22(2,3)18-12-17(15-8-4-5-9-15)21(23)20(19(14)18)16-10-6-7-11-16/h12,14-16,23H,4-11,13H2,1-3H3 |
InChI Key |
RTODAWILMZRMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C1C(=C(C(=C2)C3CCCC3)O)C4CCCC4)(C)C |
Origin of Product |
United States |
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